molecular formula C10H14O B14623187 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane CAS No. 59055-17-3

7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane

Cat. No.: B14623187
CAS No.: 59055-17-3
M. Wt: 150.22 g/mol
InChI Key: QTYYYLBECCFVTO-UHFFFAOYSA-N
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Description

7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.

Scientific Research Applications

7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials and polymers due to its reactive nature.

Mechanism of Action

The mechanism of action of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides a kinetic opportunity to initiate ring-opening reactions via coordination to metal species. This compound can undergo various transformations, including thermal reactions, nucleophilic addition, and rhodium-c

Properties

CAS No.

59055-17-3

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7(2)6-9-8-4-3-5-11-10(8)9/h8,10H,3-5H2,1-2H3

InChI Key

QTYYYLBECCFVTO-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C1C2C1OCCC2)C

Origin of Product

United States

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